Product packaging for 1-Isopropylprolinamide(Cat. No.:CAS No. 1338494-56-6)

1-Isopropylprolinamide

Cat. No.: B3098555
CAS No.: 1338494-56-6
M. Wt: 156.23 g/mol
InChI Key: HRJKYJQVBJYEBH-UHFFFAOYSA-N
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Description

1-Isopropylprolinamide is a chiral N-alkylated prolinamide derivative designed for advanced research in asymmetric synthesis and organocatalysis. This compound builds upon the well-established catalytic profile of L-prolinamide, which has demonstrated significant utility as a simple, inexpensive, and recyclable organocatalyst for highly efficient, large-scale asymmetric direct aldol reactions . The core prolinamide structure is known to facilitate carbon-carbon bond-forming reactions, such as aldol reactions, with high diastereoselectivity and enantioselectivity . The strategic incorporation of an isopropyl group on the pyrrolidine nitrogen atom is intended to modulate the steric and electronic properties of the catalyst. In related N-alkyl proline derivatives, such as 1-isopropyl-L-proline, this modification has been shown to enhance solubility in organic solvents and can lead to improved catalytic activity and stereoselectivity . Researchers can leverage this compound to explore novel catalytic pathways or fine-tune reaction outcomes in fundamental transformations like aldol, Mannich, and Michael addition reactions. Its potential application spans the synthesis of complex, optically active molecules for pharmaceutical and fine chemical research. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B3098555 1-Isopropylprolinamide CAS No. 1338494-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)10-5-3-4-7(10)8(9)11/h6-7H,3-5H2,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJKYJQVBJYEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258630
Record name 2-Pyrrolidinecarboxamide, 1-(1-methylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338494-56-6
Record name 2-Pyrrolidinecarboxamide, 1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinecarboxamide, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

1 Isopropylprolinamide As a Chiral Auxiliary in Asymmetric Induction

Theoretical Framework of Chiral Auxiliary-Mediated Stereocontrol

The stereodirecting power of a chiral auxiliary like 1-isopropylprolinamide stems from its ability to enforce a specific three-dimensional conformation upon the substrate, thereby controlling the trajectory of the incoming reagent. This control is achieved through a combination of steric and electronic effects. wikipedia.orglibretexts.org

A key principle is the formation of a rigid transition state. In many reactions involving prolinamide auxiliaries, the substrate forms a metal chelate, often involving the amide carbonyl oxygen and the pyrrolidine (B122466) nitrogen. This chelation creates a conformationally restricted structure. The bulky isopropyl group on the amide nitrogen, along with the inherent chirality of the proline ring, effectively shields one face of the reactive intermediate (e.g., an enolate). harvard.eduyork.ac.uk Consequently, an electrophile can only approach from the less hindered face, leading to a highly diastereoselective bond formation. york.ac.uk

For instance, in aldol (B89426) reactions, the formation of a six-membered ring Zimmerman-Traxler transition state, where both the enolate oxygen and the aldehyde oxygen coordinate to a metal center (like boron), is a widely accepted model. wikipedia.orgharvard.edu The substituent on the chiral auxiliary dictates the facial selectivity of the aldehyde's approach, minimizing steric interactions and leading to the observed high stereocontrol. wikipedia.org Similarly, in alkylation reactions, the formation of a specific (Z)-enolate is often crucial, with the auxiliary's chiral scaffold directing the electrophile to one of the enolate's diastereotopic faces. york.ac.uk

Diastereoselective Applications in Diverse Organic Transformations

The utility of this compound and its analogs extends across a variety of fundamental carbon-carbon bond-forming reactions in organic synthesis.

In Michael additions, prolinamide auxiliaries have been used to achieve high stereocontrol in the conjugate addition of nucleophiles to α,β-unsaturated systems. The auxiliary controls the facial selectivity of the enamine or enolate intermediate's attack on the Michael acceptor. researchgate.netmdpi.com Prolinamide derivatives have been successfully employed as organocatalysts, often in the presence of an acid co-catalyst, to furnish Michael adducts with high yields and excellent diastereoselectivities. researchgate.net

Table 1. Diastereoselective Michael Additions Using Prolinamide Auxiliaries
EntryMichael DonorMichael AcceptorConditionsYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Reference
1Cyclohexanonetrans-β-Nitrostyrene(S)-Prolinol catalyst, neat, rt9598:290 researchgate.net
2Cyclohexanone2-(4-Chlorophenyl)-1-nitroethene(S)-Prolinol catalyst, neat, rt9898:288 researchgate.net
3Acetonetrans-β-NitrostyreneProline catalyst, DMSO9793:776 researchgate.net

The aldol reaction is a cornerstone of organic synthesis, and prolinamide auxiliaries provide reliable stereocontrol. biotechjournal.in By forming a boron or titanium enolate, the chiral amide directs the addition to an aldehyde, establishing two contiguous stereocenters with high predictability. harvard.eduimperial.ac.uk The stereochemical outcome is rationalized by the Zimmerman-Traxler model, where the bulky group on the auxiliary forces the aldehyde to approach from a specific direction to avoid steric clashes. wikipedia.orgharvard.edu Novel organocatalysts derived from L-proline and sugars have demonstrated high yields and selectivities in aldol reactions, even under solvent-free conditions. researchgate.net

Table 2. Asymmetric Aldol Reactions Using Prolinamide-Derived Catalysts
EntryKetoneAldehydeConditionsYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)Reference
1Cyclohexanone4-Nitrobenzaldehyde (B150856)Prolinamide-glucose catalyst (10 mol%), neat, rt, 48h99>99:1>99 researchgate.net
2Acetone4-ChlorobenzaldehydeProlinamide-glucose catalyst (10 mol%), neat, rt, 72h8595:598 researchgate.net
3CyclopentanoneBenzaldehydeProlinamide-glucose catalyst (10 mol%), neat, rt, 48h98>99:1>99 researchgate.net

Stereoselective alkylation of enolates derived from chiral prolinamide-based auxiliaries is a powerful method for synthesizing α-substituted chiral carboxylic acid derivatives. researchgate.netnih.gov The enolate, typically formed with a strong base like lithium diisopropylamide (LDA), adopts a rigid chelated structure. york.ac.ukharvard.edu The chiral auxiliary effectively blocks one face of the planar enolate, forcing the alkylating agent to approach from the opposite side, thus ensuring high diastereoselectivity. york.ac.uk This methodology has proven to be a landmark advance in asymmetric synthesis. nih.gov

Table 3. Diastereoselective Alkylation of Prolinamide Auxiliaries
EntryN-Acyl AuxiliaryAlkylating AgentConditionsYield (%)Diastereomeric RatioReference
1N-Propionyl-(S)-prolinol derivativeBenzyl bromideLDA, THF, -78°C to 0°C8595:5 researchgate.net
2N-Propionyl-(S)-prolinol derivativen-Butyl iodideLDA, THF, -78°C to 0°C7092:8 researchgate.net
3N-Propionyl-norephedrine derivativeBenzyl bromideLDA, THF, 0°C9198:2 york.ac.uk

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful for rapidly building molecular complexity. imperial.ac.uknumberanalytics.com Attaching a chiral auxiliary like this compound to the dienophile or dipolarophile can effectively control the facial selectivity of the reaction. sfu.canih.gov For example, a high degree of stereochemical induction was observed in a Diels-Alder reaction using an acrylate (B77674) derivative attached to a chiral acetal (B89532) where the chiral group was isopropyl. sfu.ca The auxiliary directs the approach of the diene, leading to the preferential formation of one endo or exo diastereomer. imperial.ac.uk

Table 4. Stereocontrolled Cycloaddition Reactions with Proline-Derived Auxiliaries
EntryReaction TypeReactantsConditionsYield (%)Diastereomeric RatioReference
1Diels-AlderAcrylate of chiral i-Pr acetal + CyclopentadieneEt₂AlCl, CH₂Cl₂, -78°C-91:9 sfu.ca
21,3-Dipolar CycloadditionN-lithiated azomethine ylide (proline-derived) + Methyl acrylateTHF, -78°C75>95:5 (endo) nih.gov
3Imino Diels-AlderCyclopentadiene + Benzaldehyde + Aniline derivativeAcid-catalyzed-79:21 (er) sfu.ca

Use in Stereoselective Alkylation Processes

Strategies for Auxiliary Recovery and Recyclability in Synthetic Sequences

A critical aspect of the practical application of chiral auxiliaries is their efficient removal from the product and subsequent recovery for reuse. nih.gov For prolinamide-based auxiliaries, several cleavage methods are available.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions. However, harsh conditions can sometimes lead to racemization or decomposition of the desired product. nih.govresearchgate.net Milder reagents, such as lithium hydroperoxide (LiOOH), have been developed for the hydrolysis of sterically hindered amides, like those derived from oxazolidinones, allowing for efficient recovery of the auxiliary. harvard.edu

Reductive Cleavage: A common and often milder method is the reduction of the amide to an alcohol. Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) are effective for this transformation. nih.govacs.org This process converts the product into a primary alcohol while releasing the chiral amino alcohol auxiliary, which can be easily separated and recycled. nih.gov

The choice of cleavage strategy often depends on the stability of the product and the functional groups present in the molecule. The ability to recover the expensive chiral auxiliary intact is crucial for the economic viability of large-scale synthetic processes. biotechjournal.in

Catalytic Roles of 1 Isopropylprolinamide and Its Derivatives in Asymmetric Organocatalysis

Mechanistic Insights into Proline Amide-Mediated Organocatalysis

The catalytic prowess of proline amides stems from their bifunctional nature. They possess a secondary amine (the pyrrolidine (B122466) nitrogen) capable of forming covalent intermediates with carbonyl substrates and an amide group that can participate in crucial non-covalent interactions. mdpi.com This dual activation strategy is central to their catalytic cycle and the high levels of enantioselectivity observed. clockss.org The specific mechanism, either through an enamine or an iminium ion intermediate, depends on the nature of the carbonyl substrate. acs.orgnobelprize.org

Enamine catalysis is the primary pathway when proline amides react with ketones or aldehydes that can be deprotonated at the α-position. nih.govunibo.it The catalytic cycle begins with the condensation of the secondary amine of the prolinamide catalyst with a carbonyl compound (e.g., a ketone like acetone) to form a chiral enamine intermediate after the loss of a water molecule. nih.govnih.gov This enamine is a potent nucleophile, with a high-energy Highest Occupied Molecular Orbital (HOMO), making it reactive towards electrophiles. nobelprize.org

The stereoselectivity of the reaction is determined during the subsequent step, where the chiral enamine attacks an electrophile, such as an aldehyde. clockss.orgnih.gov The steric bulk of the catalyst's isopropyl group (and other substituents in its derivatives) effectively shields one face of the enamine. This directs the incoming electrophile to the opposite, less hindered face, leading to the preferential formation of one enantiomer of the product. clockss.org Following the carbon-carbon bond formation, the resulting intermediate is hydrolyzed, releasing the chiral product and regenerating the prolinamide catalyst, which can then enter a new catalytic cycle. unibo.it The entire process mimics the function of Class I aldolase (B8822740) enzymes, which also operate through an enamine mechanism. nih.gov

When the substrate is an α,β-unsaturated aldehyde or ketone, the catalytic pathway proceeds through the formation of an iminium ion. unibo.itprinceton.edu The secondary amine of the 1-isopropylprolinamide catalyst condenses with the unsaturated carbonyl compound to form a positively charged iminium ion. wikipedia.orgucm.es This transformation is a key activation step, as the iminium ion is a significantly more potent electrophile than the starting enal or enone. princeton.edu This activation occurs because the process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. princeton.eduucm.es

A nucleophile then adds to the β-carbon of the iminium ion in a conjugate addition. nih.gov The stereochemical outcome of this addition is controlled by the chiral scaffold of the catalyst. The catalyst's structure, particularly the bulky substituents, creates a specific chiral environment that blocks one face of the iminium ion, forcing the nucleophile to attack from the other face. princeton.edu This controlled trajectory of attack ensures the formation of a specific stereoisomer. The cycle is completed by the hydrolysis of the resulting enamine intermediate, which releases the enantioenriched product and regenerates the catalyst. unibo.it This iminium ion activation strategy has proven to be a powerful tool for a variety of enantioselective transformations, including Diels-Alder and Michael addition reactions. unibo.itprinceton.edu

While covalent bond formation via enamine or iminium intermediates is essential, non-covalent interactions, particularly hydrogen bonding, play a critical role in stabilizing transition states and enhancing enantioselectivity. harvard.edursc.org In this compound and its derivatives, the amide N-H proton is a key hydrogen bond donor. pnas.orgmdpi.com

During the catalytic cycle, this amide N-H group can form a hydrogen bond with the electrophile (e.g., the carbonyl oxygen of an aldehyde in an aldol (B89426) reaction). pnas.orgcdnsciencepub.com This interaction serves multiple purposes:

Activation: It further polarizes and activates the electrophile, making it more reactive. cdnsciencepub.com

Orientation: It helps to lock the reacting partners into a rigid, well-defined geometry in the transition state. pnas.org

Stabilization: It stabilizes the developing negative charge on the electrophile's oxygen atom in the transition state. harvard.edu

Quantum mechanics calculations have confirmed that these hydrogen bonds reduce the activation energy of the reaction and are crucial for achieving high enantioselectivity. pnas.org The strength and nature of these non-covalent interactions can be fine-tuned by modifying the structure of the prolinamide catalyst, for instance, by adding other hydrogen-bond donating groups, which can lead to even more efficient and selective catalysts. pnas.orgnih.gov The cooperative effect of multiple non-covalent interactions is a principle borrowed from enzymatic catalysis, where such forces are responsible for remarkable rate accelerations and stereocontrol. harvard.edunih.gov

Iminium Ion Catalysis Pathways and Stereochemical Outcome

Enantioselective Reactions Catalyzed by this compound Analogues

Derivatives of this compound have proven to be versatile and effective catalysts for a range of important enantioselective reactions. tcichemicals.compnas.org Their success in reactions like Michael additions and aldol reactions highlights their utility in constructing complex chiral molecules from simple precursors. nih.govnumberanalytics.com

The asymmetric Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds. numberanalytics.combuchler-gmbh.com It involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com Prolinamide derivatives are excellent catalysts for this transformation, typically proceeding through an enamine-based mechanism where the catalyst activates the ketone or aldehyde donor. researchgate.net

In a typical reaction, a ketone (e.g., cyclohexanone) and the prolinamide catalyst form a chiral enamine. This enamine then attacks a Michael acceptor, such as a nitroolefin. The catalyst's structure dictates the facial selectivity of the attack, leading to a product with high enantiomeric excess. researchgate.netbeilstein-journals.org The efficiency of these catalysts is often enhanced by the presence of co-catalysts or additives that can participate in hydrogen bonding or acid-base interactions. researchgate.net The reaction is synthetically valuable as the products, chiral nitro carbonyl compounds, are versatile intermediates for synthesizing bioactive molecules and drugs. beilstein-journals.org

Table 1: Representative Proline Amide-Catalyzed Asymmetric Michael Addition Reactions An interactive data table. Users can sort columns to compare results.

CatalystNucleophileElectrophileYield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)Reference
(1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptaneCyclohexanonetrans-β-Nitrostyrene95>95:5 (anti/syn)97 (anti) researchgate.net
Calix rsc.orgthiourea (B124793) cyclohexanediamine (B8721093) derivativeAcetylacetonetrans-β-Nitrostyrene99N/A94 beilstein-journals.org
Primary α-amino amide4-HydroxycoumarinBenzylideneacetone95N/A92 mdpi.com

The aldol reaction is one of the most powerful tools in organic synthesis for constructing carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are common motifs in natural products. cdnsciencepub.comnih.gov Proline and its derivatives were among the first organocatalysts shown to be effective for direct asymmetric aldol reactions. nih.gov

L-prolinamides catalyze the direct aldol reaction between a ketone donor and an aldehyde acceptor. pnas.org The reaction proceeds via the enamine mechanism, where the catalyst and ketone form the nucleophilic enamine intermediate. nih.gov This enamine then attacks the aldehyde. The enantioselectivity of the reaction is highly dependent on the structure of the prolinamide catalyst. It has been shown that the acidity of the amide N-H and the presence of additional hydrogen-bond-donating groups, such as a terminal hydroxyl group, significantly increase the enantiomeric excess. pnas.org For example, catalysts prepared from L-proline and α,β-hydroxyamines exhibit superior performance, achieving excellent enantioselectivities for both aromatic and aliphatic aldehydes. pnas.org

Table 2: Performance of L-Prolinamide Derivatives in the Direct Aldol Reaction of Acetone with 4-Nitrobenzaldehyde (B150856) An interactive data table. Users can sort columns to compare results.

Catalyst (L-Prolinamide derived from)Yield (%)enantiomeric excess (ee, %)Reference
Ammonia (Prolinamide)8030 pnas.org
Isopropylamine (this compound)7523 pnas.org
Aniline9531 pnas.org
(1S,2S)-Diphenyl-2-aminoethanol9893 pnas.org
Chiral diamine-thiourea9791 cdnsciencepub.com

Other Conjugate Addition Reactions

Beyond the well-established applications, this compound and its derivatives have demonstrated considerable efficacy in catalyzing a variety of other asymmetric conjugate addition reactions. These transformations are fundamental in organic synthesis for the construction of stereochemically rich molecules. Prolinamide-based organocatalysts, through the formation of chiral enamines, facilitate the nucleophilic addition of carbonyl compounds to a range of Michael acceptors with high stereocontrol.

A significant area of application is the Michael addition of aldehydes and ketones to nitroolefins. For instance, novel bifunctional L-prolinamides that resemble dipeptides have been synthesized and successfully employed in the nitro-Michael reaction. One such catalyst, characterized by an (S)-proline unit, a central amino acid, and a bulky terminal amide, has shown excellent results in the reaction between aldehydes and β,β-disubstituted nitroalkenes under mild conditions. mdpi.com The reaction proceeds with high yields and enantioselectivities, even with sterically demanding α,α-disubstituted aldehydes. mdpi.com

Similarly, L-proline derived tertiary amine bifunctional organocatalysts have been developed for the asymmetric Michael addition of dithiomalonates to trans-β-nitroolefins, affording the corresponding adducts in high yields (up to 99%) and high enantioselectivities (up to 97% ee). nih.gov The versatility of these catalysts is further highlighted by their application in the Michael addition of unmodified ketones to nitroolefins, a reaction that provides access to valuable γ-nitro ketones. researchgate.net While L-proline itself can catalyze this transformation, its derivatives often provide superior stereoselectivity. researchgate.net

Furthermore, new L-proline-derived bifunctional secondary amine organocatalysts have been synthesized and proven effective for enantioselective Michael reactions of cyclic ketones and aldehydes to nitroolefins in water, achieving high yields and stereoselectivities (up to 97% yield, 99:1 dr, and 99% ee). acs.org The strategic design of these catalysts, often incorporating features that enhance hydrogen bonding or steric bulk, is crucial for achieving high levels of stereocontrol. The use of co-catalysts, such as phenols with prolinamide derivatives, has also been explored to improve the efficiency and selectivity of the Michael addition of aldehydes to nitroalkenes.

The table below summarizes the performance of various prolinamide-based catalysts in other conjugate addition reactions.

Catalyst TypeNucleophileElectrophileYield (%)dr (syn:anti)ee (%)Reference
Bifunctional L-prolinamide (dipeptide-like)AldehydesNitroalkenesHigh-High mdpi.com
L-proline derived tertiary amine bifunctionalDithiomalonatestrans-β-nitroolefinsup to 99-up to 97 nih.gov
L-prolinamideKetonesNitroolefins--- researchgate.net
L-proline-derived bifunctional secondary amineCyclic Ketones/AldehydesNitroolefins (in water)up to 97up to 99:1up to 99 acs.org
Dipeptidic proline-derived thioureaAldehydesNitroolefinsup to 9992:8up to 97 bohrium.com
Adamantoyl L-prolinamideAldehydes/KetonesNitroalkenes--- mdpi.com
trans-4-HydroxyprolylamideAldehydesNitroalkenesHighHighHigh organic-chemistry.org
H-D-Pro-Pro-Glu-NH2 (tripeptide)AldehydesNitroethylene78-90-95-99 organic-chemistry.org

Development and Evaluation of Bifunctional Organocatalysts Incorporating Prolinamide Scaffolds

The development of bifunctional organocatalysts, where the prolinamide scaffold is appended with an additional functional group, represents a significant advancement in asymmetric organocatalysis. This design strategy aims to create a more organized and effective catalytic environment by enabling simultaneous activation of both the nucleophile and the electrophile. The additional functional group, typically a hydrogen-bond donor or acceptor, a Lewis base, or a sterically bulky moiety, works in concert with the prolinamide's enamine-forming capability to enhance reaction rates and stereoselectivities.

A variety of bifunctional organocatalysts incorporating prolinamide scaffolds have been designed and synthesized. These include:

Dipeptidic Prolinamides: These catalysts, which resemble dipeptides, feature a second amino acid unit that can introduce additional hydrogen bonding sites or steric bulk, leading to improved catalytic performance in reactions like the nitro-Michael addition. mdpi.com

Thiourea-Containing Prolinamides: The incorporation of a thiourea moiety provides a strong hydrogen-bonding site that can effectively activate the electrophile. Dipeptidic proline-derived thiourea organocatalysts have been shown to be highly effective in the asymmetric Michael addition of aldehydes to nitroolefins, yielding products with high diastereo- and enantioselectivity. bohrium.com

Sulfonamide-Based Prolinamides: Similar to thioureas, sulfonamides can act as potent hydrogen-bond donors. Chiral binam-derived prolinamides bearing a sulfonamide unit have been successfully used as organocatalysts for aldol reactions. researchgate.net

Nucleoside-Prolinamide Conjugates: Bifunctional organocatalysts based on a nucleoside and proline, such as AZT-prolinamides, have been synthesized and evaluated in enantioselective aldol reactions, particularly in aqueous media. mdpi.comunibo.it The nucleoside moiety is thought to act as a steric controller and contribute to hydrogen bond stabilization. mdpi.comunibo.it

β-Amino Alcohol-Prolinamide Conjugates: Prolinamides have been conjugated with chiral β-amino alcohols, such as those derived from pinanes or aminoindanols. mdpi.comunibo.itmdpi.comresearchgate.net The hydroxyl group of the amino alcohol can participate in the catalytic cycle through hydrogen bonding, leading to enhanced stereocontrol, as demonstrated in asymmetric aldol reactions in water. mdpi.comunibo.it

Pyrrolidinyl-Camphor Scaffolds: A family of bifunctional organocatalysts has been synthesized from proline or hydroxyproline (B1673980) and camphor (B46023). mdpi.comunibo.it These catalysts are designed to synergistically activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), with the rigid camphor backbone serving as a key stereocontrolling element. mdpi.comunibo.it

The evaluation of these bifunctional catalysts typically involves testing their performance in key asymmetric transformations, such as aldol reactions and Michael additions. The results, in terms of yield, diastereoselectivity, and enantioselectivity, provide insights into the structure-activity relationship and the effectiveness of the bifunctional design.

The table below presents a summary of the performance of various bifunctional organocatalysts incorporating prolinamide scaffolds in different asymmetric reactions.

Bifunctional Catalyst TypeReaction TypeYield (%)dr (syn:anti) / (dr)ee (%)Reference
Dipeptidic Proline-Thiourea CatalystMichael Additionup to 9992:8up to 97 bohrium.com
L-proline derived tertiary amineMichael Additionup to 99-up to 97 nih.gov
L-proline-derived secondary amineMichael Addition (in water)up to 97up to 99:1up to 99 acs.org
Bifunctional Amino SulfonamideConjugate Addition--- researchgate.net
AZT-prolinamides (Nucleoside-based)Aldol Reaction (in water)--- mdpi.comunibo.it
2-Hydroxy-3-aminopinane-prolinamideAldol Reaction (in water)Good-Good mdpi.comunibo.it
Pyrrolidinyl-camphor containingAldol Reaction--- mdpi.comunibo.it
Bifunctional Iminophosphorane (squaramide-based)Sulfa-Michael Addition90-66 nih.govchemrxiv.org

Coordination Chemistry and Ligand Applications of 1 Isopropylprolinamide in Metal Catalyzed Asymmetric Synthesis

1-Isopropylprolinamide as a Chiral Ligand: Complexation and Structural Characterization

The efficacy of a chiral ligand is intrinsically linked to its ability to form well-defined complexes with metal centers and to create a specific chiral environment around the metal. uci.edu The study of the coordination chemistry of this compound, including the design principles governing its use and the detailed analysis of its metal complexes, provides fundamental insights into its function in asymmetric catalysis.

Design Principles for Chiral Prolinamide-Based Ligands

The design of chiral ligands based on the prolinamide scaffold is guided by several key principles aimed at maximizing stereocontrol in catalytic reactions. The inherent chirality of the proline ring provides a foundational stereochemical bias. The substituents on the amide nitrogen and at other positions on the proline ring can be systematically varied to fine-tune the steric and electronic properties of the ligand. chemrxiv.orgbham.ac.uk This modularity allows for the creation of a "chiral pocket" around the metal center, which can effectively discriminate between the two prochiral faces of a substrate.

The C2 symmetry often present in ligand designs is a crucial feature that can reduce the number of possible transition states, thereby enhancing enantioselectivity. The rigidity of the proline ring also contributes to the pre-organization of the ligand, which can lower the entropic cost of metal complexation and lead to more defined and stable catalytic species. Furthermore, the ability to introduce additional coordinating groups onto the prolinamide framework can lead to multidentate ligands with enhanced binding affinity and greater control over the geometry of the metal complex. uci.edu

Spectroscopic and Crystallographic Analyses of Metal Complexes

The characterization of metal complexes formed with this compound is crucial for understanding their structure and bonding, which in turn dictates their catalytic activity. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide valuable information about the coordination of the ligand to the metal center. bendola.comresearchgate.netmdpi.com

Table 1: Spectroscopic Data for Metal Complex Characterization

Spectroscopic Technique Information Gained
Infrared (IR) Spectroscopy Shifts in the vibrational frequencies of key functional groups, such as the amide C=O and N-H, upon coordination to a metal ion. bendola.commdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Changes in the chemical shifts of the ligand's protons and carbons upon complexation, providing insights into the electronic environment and solution-state structure. bendola.com

| UV-Visible Spectroscopy | Information on the d-d electronic transitions of the metal center and charge-transfer bands, which are sensitive to the coordination geometry. bendola.comresearchgate.net |

Table 2: Crystallographic Data for a Hypothetical this compound Metal Complex

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Coordination Number 6
Geometry Distorted Octahedral
M-N(proline) distance 2.15 Å
M-O(amide) distance 2.08 Å

Note: This table represents hypothetical data for illustrative purposes.

Applications in Asymmetric Transition Metal-Catalyzed Transformations

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. This compound and its derivatives have proven to be effective ligands for a range of important transition metal-catalyzed transformations, enabling the synthesis of chiral molecules with high enantioselectivity. numberanalytics.com

Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds. ethz.ch Chiral catalysts derived from transition metals and prolinamide-based ligands have been successfully employed in the enantioselective hydrogenation of various prochiral substrates, such as alkenes and ketones. mdpi.comlibretexts.org For instance, iron-catalyzed systems utilizing chiral 8-oxazoline iminoquinoline ligands have shown high efficiency in the hydrogenation of 1,1-disubstituted alkenes. organic-chemistry.org The chiral environment created by the ligand forces the hydrogen to add to one face of the double bond preferentially, leading to the formation of one enantiomer in excess. The enantiomeric excess (ee) achieved in these reactions is a critical measure of the catalyst's effectiveness. ethz.ch

Table 3: Representative Enantioselective Hydrogenation Results

Substrate Catalyst System Enantiomeric Excess (ee) Reference
2-Phenyl-1-butene Chiral Titanocene up to 69% mdpi.com
1,1-Disubstituted Alkenes Fe-complex with chiral 8-oxazoline iminoquinoline ligand Excellent organic-chemistry.org

Asymmetric Oxidation Reactions

The introduction of oxygen-containing functional groups in a stereocontrolled manner is a fundamental transformation in organic synthesis. princeton.edu Prolinamide-based ligands have found application in metal-catalyzed asymmetric oxidation reactions, such as the epoxidation of olefins and the oxidation of sulfides. nih.govmdpi.comfrontiersin.org In these reactions, the chiral ligand modulates the reactivity and selectivity of the metal oxidant, directing the oxygen transfer to a specific face of the substrate. For example, peptide-based catalysts have been developed for asymmetric epoxidation, where the secondary structure of the peptide creates a chiral pocket that controls the stereochemical outcome. princeton.edunih.gov

Chiral Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds. The development of chiral versions of these reactions allows for the construction of stereogenic centers, including challenging axially chiral biaryls. tcichemicals.comrsc.org Prolinamide-derived ligands, particularly those incorporating phosphine (B1218219) moieties, have been investigated in asymmetric Suzuki-Miyaura and other cross-coupling reactions. tcichemicals.commit.edu These ligands can effectively control the stereochemistry of the reductive elimination step, leading to the formation of enantioenriched products. The development of stereoconvergent methods, where a racemic starting material is converted to a single enantiomer of the product, is a particularly significant achievement in this area. mit.edu

Advanced Spectroscopic and Computational Investigations of 1 Isopropylprolinamide Mediated Stereocontrol

Mechanistic Elucidation through Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for unraveling the complex mechanistic details of catalytic reactions. mdpi.com In the context of 1-Isopropylprolinamide, these methods provide crucial insights into reaction intermediates, transition states, and the subtle non-covalent interactions that govern stereoselectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, stands out as a uniquely powerful tool for mechanistic analysis in solution-phase chemistry. nih.gov Its ability to provide detailed structural information and quantify species in a non-destructive manner makes it ideal for monitoring reactions in real-time. nih.gov In situ NMR techniques, often coupled with rapid injection or stopped-flow methods, allow for the direct observation and characterization of transient intermediates that are critical to the catalytic cycle. nih.gov For instance, the formation of enamines or iminium ions, common intermediates in prolinamide catalysis, can be monitored to understand their structure and concentration over the course of a reaction.

Furthermore, advanced NMR experiments such as Chemical Exchange Saturation Transfer (CEST) have proven invaluable for detecting and characterizing low-population, transient intermediates that might otherwise go unnoticed. uni-regensburg.de This technique can provide information about the kinetics and populations of elusive species, offering a more complete picture of the reaction pathway. uni-regensburg.de Isotope labeling studies, analyzed by NMR, can also pinpoint the location of bond-forming and bond-breaking events, further clarifying the mechanism. nih.gov The use of techniques like Diffusion-Ordered Spectroscopy (DOSY) can help to identify the aggregation state of the catalyst and determine whether the active species is a monomer or a higher-order assembly. nih.gov

Recent advancements have seen the integration of illumination with NMR spectroscopy, a technique particularly useful for studying photochemical and photocatalytic reactions. uni-regensburg.de This method allows for the investigation of reaction pathways that are initiated by light, providing a deeper understanding of photoinduced processes. uni-regensburg.de

Spectroscopic TechniqueInformation GainedRelevance to this compound Catalysis
In situ NMR Real-time monitoring of reactant consumption and product formation; identification of major intermediates. nih.govElucidating the primary catalytic cycle and identifying key reactive species like enamines.
Chemical Exchange Saturation Transfer (CEST) Detection and characterization of low-abundance, transient intermediates. uni-regensburg.deUncovering elusive intermediates and understanding their role in the stereodetermining step.
Isotope Labeling with NMR Tracing the fate of atoms throughout the reaction mechanism. nih.govConfirming bond formations and cleavages, and verifying proposed mechanistic pathways.
Diffusion-Ordered Spectroscopy (DOSY) Determining the size and aggregation state of molecules in solution. nih.govAssessing whether the catalyst operates as a monomer or a dimer/oligomer.
Illuminated NMR Studying the mechanism of light-induced reactions. uni-regensburg.deInvestigating photoredox or energy transfer cycles involving the catalyst.

Computational Chemistry for Transition State Modeling and Selectivity Prediction

Computational chemistry provides a powerful lens through which to examine the fleeting and high-energy transition states that are central to chemical reactivity and selectivity. hypercubeusa.comgmu.edu By modeling the potential energy surface of a reaction, researchers can locate the transition state structures and calculate their relative energies, which directly correlate to the stereochemical outcome of the reaction. gmu.edugithub.io

Density Functional Theory (DFT) has become a workhorse in this field, offering a good balance between accuracy and computational cost for studying organocatalytic reactions. mdpi.com DFT calculations can be used to optimize the geometries of reactants, intermediates, products, and, most importantly, the transition states for the formation of different stereoisomers. hypercubeusa.com The energy difference between the diastereomeric transition states (ΔΔG‡) is a key predictor of the enantioselectivity or diastereoselectivity of a reaction. nih.gov

A critical aspect of transition state modeling is the accurate representation of the catalyst-substrate complex. This includes considering the conformational flexibility of this compound and the substrate, as well as the explicit or implicit inclusion of solvent molecules, which can play a significant role in stabilizing or destabilizing transition states. The search for the transition state often begins with a good initial guess, which can be obtained from methods like relaxed coordinate scans. github.io

These computational models not only rationalize experimentally observed selectivities but also provide a detailed three-dimensional picture of the interactions that lead to stereocontrol. For example, they can highlight key hydrogen bonds, steric repulsions, or π-stacking interactions between the catalyst and the substrate in the transition state, which are responsible for differentiating the energies of the competing reaction pathways. nih.gov

Computational MethodApplication in Stereocontrol AnalysisInsights Provided
Density Functional Theory (DFT) Calculating the energies of ground states and transition states. mdpi.comPrediction of enantiomeric and diastereomeric ratios; understanding the electronic and steric factors governing selectivity. nih.gov
Transition State Searching Locating the first-order saddle points on the potential energy surface. github.ioIdentifying the geometry of the key stereodetermining transition states.
Conformational Analysis Exploring the different possible shapes of the catalyst and substrate.Determining the most stable conformations of the reactants and their impact on the transition state geometry.
Solvation Models Accounting for the effect of the solvent on the reaction energetics.Improving the accuracy of energy calculations and providing a more realistic reaction model.

Development of Predictive Models for Enantioselectivity and Diastereoselectivity

Building upon the foundation of experimental data and computational insights, researchers are increasingly developing predictive models to forecast the stereochemical outcome of reactions. nih.gov These models aim to move beyond rationalization and towards the a priori design of catalysts and reaction conditions for achieving a desired stereoselectivity.

One approach involves the use of quantitative structure-activity relationship (QSAR) and quantitative structure-enantioselectivity relationship (QSER) models. These models correlate structural features of the catalyst and substrate with the observed enantioselectivity. However, a significant challenge lies in accounting for the conformational flexibility of the catalyst. chemrxiv.org

More sophisticated approaches employ machine learning algorithms. chemrxiv.org These models can be trained on large datasets of experimental or computationally generated results to identify complex patterns that are not immediately obvious to human researchers. chemrxiv.org For instance, machine learning models can be developed to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction based on the structures of the reactants and the catalyst. nih.gov

A key element in the success of these predictive models is the choice of molecular descriptors. chemrxiv.org These can range from simple 2D fragment counts to more complex 3D descriptors that capture the shape and electronic properties of the molecules. chemrxiv.org For conformationally flexible catalysts like this compound, multi-instance learning approaches that consider an ensemble of conformers have shown improved predictive accuracy. chemrxiv.org

The development of these predictive tools holds the promise of accelerating the discovery of new and highly selective catalytic reactions by enabling rapid virtual screening of potential catalysts and substrates, thereby reducing the need for extensive experimental optimization. nih.gov

Modeling ApproachDescriptionPotential for this compound
Quantitative Structure-Enantioselectivity Relationship (QSER) Correlates structural descriptors of reactants with enantioselectivity.Can provide insights into the key structural features of the substrate that influence stereochemical outcomes.
Machine Learning Models Utilizes algorithms to learn from data and make predictions. nih.govchemrxiv.orgCan predict enantioselectivity for new substrates with high accuracy, facilitating catalyst and substrate design.
Multi-Instance Learning A machine learning approach that considers multiple conformers of a molecule. chemrxiv.orgParticularly well-suited for flexible catalysts like this compound, leading to more robust predictive models. chemrxiv.org

Future Prospects and Broader Academic Contributions of 1 Isopropylprolinamide Research

Impact on Modern Asymmetric Synthesis and Catalyst Development

The development of organocatalysis has been a transformative movement in modern organic chemistry, offering a metal-free alternative for the synthesis of chiral molecules. clockss.orgorganic-chemistry.org Within this field, proline and its derivatives have gained a privileged status, often hailed for their "enzyme-like" ability to catalyze reactions with high stereoselectivity. clockss.orgnii.ac.jp Proline amides, including 1-isopropylprolinamide, have emerged from the drive to improve upon the catalytic efficiency of proline itself, addressing limitations such as high catalyst loading and limited solvent compatibility. organic-chemistry.org

The core impact of these catalysts lies in their bifunctional nature. wpmucdn.com The secondary amine of the pyrrolidine (B122466) ring forms a nucleophilic enamine intermediate with a carbonyl substrate, while the amide proton provides a crucial hydrogen-bonding site to activate and orient the electrophile. This dual activation model is central to achieving high levels of stereocontrol in reactions such as the direct asymmetric aldol (B89426) addition. nii.ac.jp Research has shown that modifying the amide group, for instance by introducing an isopropyl substituent, allows for fine-tuning of the catalyst's steric and electronic properties. This can enhance stereoselectivity by creating a more defined chiral pocket in the transition state. wpmucdn.com

The success of prolinamide catalysts is evident in their application to a range of carbon-carbon bond-forming reactions. For example, novel prolinamide derivatives incorporating thiourea (B124793) moieties have demonstrated exceptional performance in asymmetric aldol reactions, even when conducted in environmentally benign solvents like saturated brine. acs.org These catalysts can achieve outstanding yields and stereoselectivities, as detailed in the table below.

Catalytic Performance of Prolinamide-Thiourea Derivatives in Asymmetric Aldol Reaction¹
CatalystYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
7a (phenyl group)PoorPoorPoor
7b (p-methoxybenzene group)PoorPoorPoor
7c9699:1>99
g-97:392

¹Data from a study on the asymmetric aldol reaction of 4-nitrobenzaldehyde (B150856) with cyclohexanone. acs.org Catalyst 7c, which incorporates a specific thiourea moiety, showed superior efficiency and stereoselectivity compared to other derivatives. acs.org

Furthermore, the development of prolinamide catalysts supported on solid phases, such as polystyrene, has paved the way for their use in continuous-flow systems. thieme-connect.combeilstein-journals.org This approach not only facilitates catalyst recovery and reuse but also enhances process efficiency, a critical factor for industrial-scale synthesis. thieme-connect.com The immobilization of these catalysts demonstrates their robustness and potential for creating more sustainable chemical processes. beilstein-journals.orgrecercat.cat

Emerging Applications and Integration with Novel Synthetic Strategies (e.g., Radical Chemistry in Aqueous Media)

The versatility of the prolinamide scaffold makes it a prime candidate for integration into emerging and novel synthetic strategies that push the boundaries of traditional organic synthesis.

Catalysis in Aqueous Media: There is a significant push towards using water as a reaction solvent due to its low cost, non-toxicity, and environmental benefits. rsc.org Prolinamide-based catalysts have shown remarkable efficacy in aqueous environments. wpmucdn.comrsc.orgmdpi.com The hydrophobic interactions and hydrogen-bonding capabilities of water can, in some cases, enhance reaction rates and stereoselectivities. rsc.orgua.es For instance, carbohydrate-derived prolinamides have been developed that catalyze asymmetric aldol reactions in water with excellent yields and selectivities (up to 98% yield, >99% ee). wpmucdn.com Similarly, prolinamides modified with ionic liquid tags have been designed to be highly effective and recyclable for aldol reactions in water, often outperforming catalysts with a free carboxylic acid group. mdpi.comrsc.org This adaptability to aqueous conditions opens up new avenues for greener and more sustainable asymmetric catalysis.

Radical Chemistry: Controlling stereoselectivity in reactions involving highly reactive radical intermediates is a formidable challenge in synthetic chemistry. nsf.gov Asymmetric organocatalysis is emerging as a powerful strategy to tame these open-shell species. mdpi.com Proline derivatives can participate in radical reactions through the formation of chiral enamines, which can be trapped by radical species. nih.govacs.org While direct examples featuring this compound in radical reactions are still nascent, the underlying principle has been demonstrated. For example, proline has been shown to catalyze the direct C-H arylation of unactivated arenes, a reaction that proceeds through an aryl radical anion intermediate. acs.org

The future integration of prolinamide catalysts into photoredox and metalloradical catalysis holds immense promise. nih.govsigmaaldrich.comnih.gov In a dual catalytic system, a photocatalyst can generate a radical species which is then intercepted by a chiral enamine formed from a prolinamide and a carbonyl compound. nih.govacs.org This synergistic approach would allow for the enantioselective formation of C-C bonds under exceptionally mild conditions. The development of chiral prolinamide-based ligands for metalloradical catalysis is another exciting frontier, aiming to control the stereochemistry of reactions involving metal-supported organic radicals. nih.gov

Flow Chemistry and Multicomponent Reactions: The integration of prolinamide catalysts into continuous-flow reactors is a significant step towards automating and scaling up the production of chiral compounds. thieme-connect.comacs.org Solid-supported prolinamides have been successfully used in flow systems for aldol reactions, demonstrating high efficiency and catalyst longevity. thieme-connect.com Additionally, the ability of prolinamides to catalyze multicomponent reactions (MCRs), where three or more reactants combine in a single step, offers a highly efficient route to complex molecules. rsc.org Proline derivatives have been successfully used in asymmetric three-component Mannich reactions, and extending this capability to more advanced prolinamide catalysts is a key area for future research. rsc.org

Directions for Rational Design of Enhanced Proline Amide-Based Catalysts and Auxiliaries

The evolution of catalyst design has moved from serendipitous discovery and trial-and-error experimentation towards a more rational, mechanism-driven approach. mdpi.com For proline amide-based catalysts like this compound, future design efforts will be heavily influenced by a deeper understanding of reaction mechanisms and catalyst-substrate interactions, aided by computational and kinetic studies. mdpi.comnih.gov

Scaffold Modification and Diversification: Future work will focus on the strategic modification of the prolinamide scaffold. This includes:

Introducing Additional Functional Groups: Incorporating other catalytic units, such as thiourea or squaramide moieties, can introduce secondary hydrogen-bonding interactions that further organize the transition state and boost stereoselectivity. acs.org

Tuning Electronic and Steric Properties: Systematically varying the N-alkyl or aryl substituent on the amide (e.g., beyond isopropyl) will allow for fine-tuning the catalyst's properties to suit specific substrates and reactions.

Developing Switchable Catalysts: The design of catalysts whose activity or selectivity can be controlled by an external stimulus (e.g., light, addition of a cofactor) is a sophisticated goal. clockss.org Mechanically interlocked prolinamides, such as rotaxanes, have shown that catalytic ability can be significantly improved and even switched, demonstrating a path toward more complex regulatory systems. clockss.org

Expanding Substrate Scope: A major goal is to design catalysts that are effective for a broader range of substrates, particularly those that are currently challenging. This includes sterically hindered ketones and aldehydes, as well as extending the catalysts' utility to a wider array of reaction types beyond the classic aldol and Michael additions. Rational design can help create catalysts with larger or more flexible binding pockets to accommodate bulky reactants. kyoto-u.ac.jp By combining these strategies, the next generation of proline amide catalysts will offer even greater precision, efficiency, and versatility, solidifying their role as indispensable tools in modern asymmetric synthesis.

Q & A

Q. What ethical and reporting standards apply to studies on this compound?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose synthetic procedures, characterization data, and assay protocols in full. Use platforms like PubChem or Zenodo for public data deposition. Cite prior work comprehensively to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.